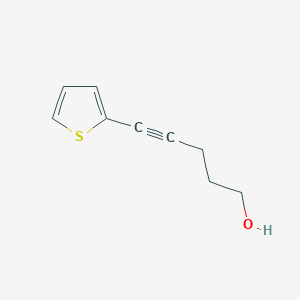![molecular formula C12H11NO3S2 B8751835 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- CAS No. 127378-16-9](/img/structure/B8751835.png)
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo-
描述
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiazolidinone ring, which is known for its biological activity and versatility in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- typically involves the condensation of 2,3-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in an ethanol solvent. The mixture is refluxed for several hours to ensure complete reaction, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific chemical properties.
作用机制
The biological activity of 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is primarily attributed to its ability to interact with various molecular targets The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting normal cellular processes
相似化合物的比较
Similar Compounds
- 5-[(3,5-Dimethoxyphenyl)methylene]-2-thioxo-4-thiazolidinone
- 4-Thiazolidinone, 5-[(3,5-dimethoxyphenyl)methylene]-2-thioxo-
Uniqueness
Compared to similar compounds, 4-Thiazolidinone, 5-[(2,3-dimethoxyphenyl)methylene]-2-thioxo- is unique due to the specific positioning of the methoxy groups on the aromatic ring. This positioning can influence the compound’s reactivity and biological activity, making it a valuable target for further research and development.
属性
CAS 编号 |
127378-16-9 |
|---|---|
分子式 |
C12H11NO3S2 |
分子量 |
281.4 g/mol |
IUPAC 名称 |
5-[(2,3-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S2/c1-15-8-5-3-4-7(10(8)16-2)6-9-11(14)13-12(17)18-9/h3-6H,1-2H3,(H,13,14,17) |
InChI 键 |
DCFBHAYQQWSRFH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)NC(=S)S2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)







![3,3-Dibromo-6-chloro-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8751843.png)

